molecular formula C10H10FN5O B3039010 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide CAS No. 948292-43-1

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide

Cat. No. B3039010
CAS RN: 948292-43-1
M. Wt: 235.22 g/mol
InChI Key: ZYBIAUHQEMAAKF-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the amino group and the fluorophenyl group suggests potential for biological activity, which is often explored in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported using various techniques. For instance, the synthesis of Schiff bases from 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives was achieved through the Vilsmeier-Haack reaction in a multi-step process . Another study reported the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides using a selective Sandmeyer reaction, indicating the versatility of pyrazole derivatives in synthetic chemistry . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The crystal structure of a related compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined by X-ray structure analysis, revealing the spatial arrangement of the pyrazole and phenyl rings . These techniques are crucial for establishing the structure of this compound.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which are essential for their functionalization and application. The Michael-type addition reaction was used to synthesize a series of pyrazoles with high regio-selectivity, yielding exclusive products without uncyclised hydrazide . The reactivity of the amino group and the influence of the fluorophenyl moiety would be important considerations in the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis of a related compound showed the presence of hydrogen bonding and π-π interactions, which can affect the compound's solubility, stability, and reactivity . These properties are important for the practical applications of this compound in various fields.

Scientific Research Applications

Antioxidant and Anti-Cancer Properties

  • A study synthesized novel pyrazole derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies indicated that some compounds exhibited anti-inflammatory properties by showing excellent COX-2 inhibition and HRBC membrane stabilization properties, suggesting potential applications as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Corrosion Protection

  • Research on the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in HCl solution was conducted using electrochemical and computational approaches. The study found that these compounds showed significant inhibition efficiency, suggesting their potential as corrosion inhibitors (Paul, Yadav, & Obot, 2020).

Antiviral and Cytotoxic Activities

  • A study investigated the synthesis of new pyrazole- and isoxazole-based heterocycles for their antiviral activity, particularly against Herpes simplex type-1 (HSV-1). Some compounds showed promising results in reducing the number of viral plaques, indicating their potential use in antiviral therapies (Dawood et al., 2011).

Antimicrobial Activity

  • The synthesis of Schiff bases using a pyrazole derivative was studied, and the compounds were screened for their antimicrobial activity. Some derivatives showed excellent activity compared to others, highlighting their potential in antimicrobial applications (Puthran et al., 2019).

Structural and Crystallographic Analysis

  • A study on the crystal structure of a pyrazole compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, was conducted, providing insights into its molecular structure and potential applications in material science or molecular engineering (Wen, Zhu, Li, & Zhang, 2006).

Safety and Hazards

This compound is harmful if swallowed and causes serious eye damage . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-9(12)6(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBIAUHQEMAAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NN)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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